molecular formula C15H13NO6 B13936923 4-(Acetyloxy)-5-nitro-2-naphthalenecarboxylic acid ethyl ester

4-(Acetyloxy)-5-nitro-2-naphthalenecarboxylic acid ethyl ester

Cat. No.: B13936923
M. Wt: 303.27 g/mol
InChI Key: GEBNEMQCTUUEMG-UHFFFAOYSA-N
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Description

4-(Acetyloxy)-5-nitro-2-naphthalenecarboxylic acid ethyl ester is a naphthalene-derived compound featuring an acetyloxy group at the 4-position, a nitro group at the 5-position, and an ethyl ester at the carboxylic acid moiety.

Properties

Molecular Formula

C15H13NO6

Molecular Weight

303.27 g/mol

IUPAC Name

ethyl 4-acetyloxy-5-nitronaphthalene-2-carboxylate

InChI

InChI=1S/C15H13NO6/c1-3-21-15(18)11-7-10-5-4-6-12(16(19)20)14(10)13(8-11)22-9(2)17/h4-8H,3H2,1-2H3

InChI Key

GEBNEMQCTUUEMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2[N+](=O)[O-])OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester typically involves multiple steps. One common method includes the nitration of 2-naphthalenecarboxylic acid to introduce the nitro group, followed by esterification with ethanol to form the ethyl ester. The acetyloxy group can be introduced through acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: 2-Naphthalenecarboxylic acid, 4-(amino)-5-nitro-, ethyl ester.

    Reduction: 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 4-Hydroxy-8-Methoxy-5-Methyl-2-Naphthoate (CAS 137932-77-5)
  • Structure : Replaces the nitro and acetyloxy groups with hydroxy, methoxy, and methyl substituents.
  • Molecular Formula : C₁₅H₁₆O₄.
  • Molar Mass : 260.29 g/mol.
  • Key Differences: Lacks nitro and acetyloxy groups, reducing electron-withdrawing effects. Storage at -20°C suggests higher stability than nitro-containing analogs, which may be sensitive to heat or light .
4-(Acetyloxy)-5,6,8-Trimethoxy-2-Naphthalenecarboxylic Acid Ethyl Ester (CAS 25936-85-0)
  • Structure : Features three methoxy groups (5,6,8-positions) alongside the acetyloxy and ethyl ester.
  • Molecular Formula : C₁₈H₂₀O₇.
  • Molar Mass : 372.35 g/mol.
  • Key Differences :
    • Methoxy groups are electron-donating, contrasting with the nitro group’s electron-withdrawing nature.
    • Increased steric hindrance from multiple methoxy groups may reduce reactivity in substitution reactions compared to the nitro-acetyloxy analog .
4-(Cinnamoyloxy)-2-Methyl-5-Oxo-2,5-Dihydrofuran-2-Carboxylic Acid Ethyl Ester (Compound 9g)
  • Structure : A dihydrofuran core with cinnamoyloxy and ethyl ester groups.
  • Physical State : White solid (vs. likely oily/liquid state for naphthalene derivatives).
  • Key Differences: The dihydrofuran ring introduces ring strain, enhancing reactivity in ring-opening reactions.

Substituent Effects on Properties

Property 4-(Acetyloxy)-5-nitro-2-naphthalenecarboxylic acid ethyl ester Ethyl 4-Hydroxy-8-Methoxy-5-Methyl-2-Naphthoate 4-(Cinnamoyloxy)-dihydrofuran derivative (9g)
Electron Effects Strong electron-withdrawing (nitro + acetyloxy) Electron-donating (methoxy, hydroxy) Moderate (cinnamoyloxy π-system)
Polarity Moderate (ester + nitro) High (hydroxy, methoxy) Low (aromatic cinnamoyloxy)
Stability Likely sensitive to heat/light Stable at -20°C Stable as a solid
Potential Applications Synthetic precursor for nitro reduction or ester hydrolysis Pharmaceutical reference standard UV-active intermediates

Spectroscopic and Analytical Comparisons

  • Infrared (IR) Spectroscopy :
    • The target compound’s nitro group would exhibit asymmetric and symmetric stretches near 1520 cm⁻¹ and 1350 cm⁻¹ , while the acetyloxy carbonyl appears near 1740 cm⁻¹ .
    • In contrast, hydroxy-containing analogs (e.g., CAS 137932-77-5) show broad O-H stretches around 3200–3600 cm⁻¹ .
  • NMR Spectroscopy :
    • Ethyl ester protons (CH₃: δ ~1.3 ppm; CH₂: δ ~4.3 ppm) are common across analogs.
    • Aromatic protons in the target compound would experience deshielding from the nitro group (δ ~8.5–9.0 ppm) .

Stability and Reactivity

  • Nitro Group Instability : The nitro group in the target compound may limit its use in high-temperature reactions, whereas methoxy or hydroxy analogs (e.g., CAS 25936-85-0) are more thermally stable .
  • Ester Hydrolysis : The acetyloxy group is more susceptible to hydrolysis than methoxy groups, enabling selective deprotection in multi-step syntheses .

Research and Application Insights

  • Pharmacological Potential: Compounds like CAS 137932-77-5 are used as reference standards, suggesting the target compound could serve similar roles if purified and characterized .
  • Synthetic Utility : The nitro group in the target compound is a strategic handle for reduction to amines, a pathway less feasible in methoxy or hydroxy analogs .

Biological Activity

4-(Acetyloxy)-5-nitro-2-naphthalenecarboxylic acid ethyl ester is a complex organic compound characterized by its unique structural features, including an acetyloxy group, a nitro group, and an ethyl ester. This compound has garnered attention in scientific research for its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₃N₁O₆
  • Molecular Weight : 303.27 g/mol

The presence of the nitro group in the structure significantly influences the compound's reactivity and biological interactions. The acetyloxy group enhances solubility and stability, making it suitable for various applications in medicinal chemistry.

The biological activity of 4-(Acetyloxy)-5-nitro-2-naphthalenecarboxylic acid ethyl ester is primarily attributed to its ability to interact with cellular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects.

Antimicrobial Activity

Research indicates that 4-(Acetyloxy)-5-nitro-2-naphthalenecarboxylic acid ethyl ester exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties by inducing apoptosis in cancer cells. It has been found to inhibit specific enzymes crucial for cancer cell proliferation. For instance, it may act as an inhibitor of protein arginine methyltransferases (PRMTs), which are implicated in various cancer types .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of 4-(Acetyloxy)-5-nitro-2-naphthalenecarboxylic acid ethyl ester against several pathogens. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent for infections.
  • Anticancer Mechanisms :
    In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The compound was shown to activate apoptotic pathways, suggesting its potential as a chemotherapeutic agent .

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth at 50 µg/mL
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of PRMTs

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